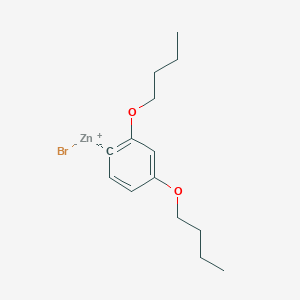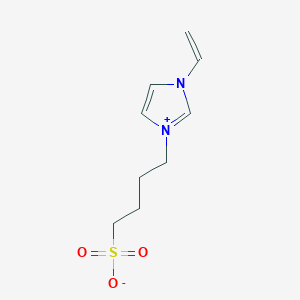![molecular formula C28H34N2O4 B14881230 2,7-Diheptylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-](/img/structure/B14881230.png)
2,7-Diheptylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraone is a compound characterized by the presence of four ketone groups within its molecular structure. These ketone groups are typically arranged in a specific pattern, contributing to the compound’s unique chemical properties. Tetraone compounds are often used as building blocks in organic synthesis and have applications in various fields, including materials science and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraone compounds can be synthesized through several methods. One common approach involves the oxidation of polycyclic aromatic hydrocarbons. For example, pyrene-4,5,9,10-tetraone can be synthesized by the oxidation of pyrene using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
In industrial settings, the production of tetraone compounds often involves large-scale oxidation reactions. The choice of oxidizing agent and reaction conditions can vary depending on the specific tetraone compound being produced. For instance, the synthesis of pyrene-4,5,9,10-tetraone may involve the use of metal catalysts to enhance the efficiency of the oxidation process .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraone compounds undergo various chemical reactions, including:
Oxidation: Tetraone compounds can be further oxidized to form higher oxidation state products.
Reduction: Reduction of tetraone compounds typically leads to the formation of hydroxy derivatives.
Substitution: Tetraone compounds can undergo substitution reactions where one or more ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate, chromium trioxide, and nitric acid are commonly used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of pyrene-4,5,9,10-tetraone can yield pyrene-4,5,9,10-tetraol .
Applications De Recherche Scientifique
Tetraone compounds have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as probes for biological systems.
Medicine: Investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of tetraone compounds varies depending on their specific application. In biological systems, tetraone compounds can interact with enzymes and other proteins, affecting their activity. For example, pyrene-4,5,9,10-tetraone can undergo redox reactions, influencing cellular redox states and potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacene-5,7,12,14-tetraone: Similar to pyrene-4,5,9,10-tetraone but with a different arrangement of ketone groups.
Triphenylene-2,3,6,7,10,11-hexaone: Contains six ketone groups and exhibits different electrochemical properties.
Tribenzo[f,k,m]tetraphen-2,3,6,7,11,12,15,16-octaone: Contains eight ketone groups and has unique redox characteristics.
Uniqueness
Tetraone compounds are unique due to their specific arrangement of ketone groups, which influences their chemical reactivity and physical properties. For example, pyrene-4,5,9,10-tetraone’s ortho-dicarbonyl arrangement allows for efficient redox reactions, making it a promising candidate for applications in energy storage and organic electronics .
Propriétés
Formule moléculaire |
C28H34N2O4 |
|---|---|
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
6,13-diheptyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C28H34N2O4/c1-3-5-7-9-11-17-29-25(31)19-13-15-21-24-22(16-14-20(23(19)24)26(29)32)28(34)30(27(21)33)18-12-10-8-6-4-2/h13-16H,3-12,17-18H2,1-2H3 |
Clé InChI |
SIJYHMQLIAHGKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCC)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzene-1,4-dicarboxylate](/img/structure/B14881154.png)
![7-(thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one](/img/structure/B14881161.png)
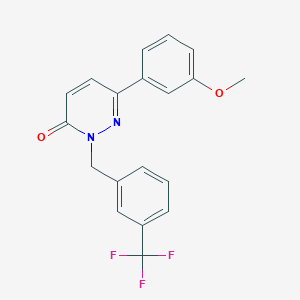
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14881172.png)
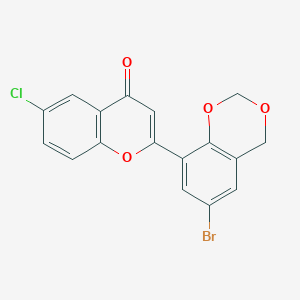
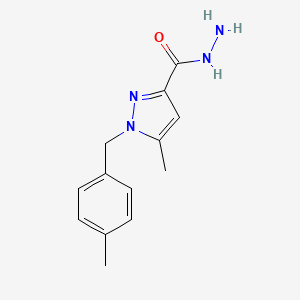
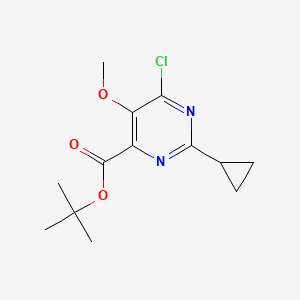
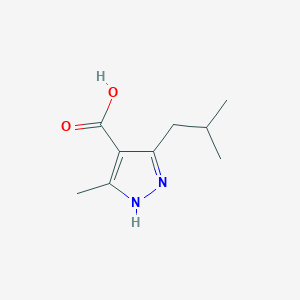
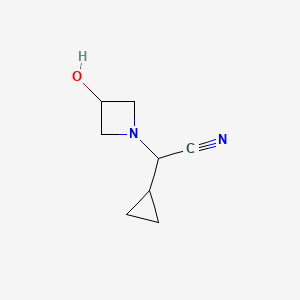
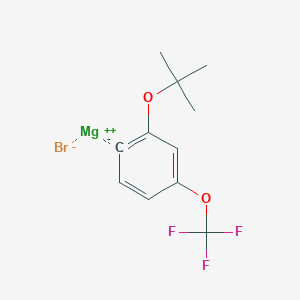
![Ethyl 1-((S)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14881210.png)
